"N-Benzyl-3,3,3-trifluoropropan-1-amine" chemical and physical properties
"N-Benzyl-3,3,3-trifluoropropan-1-amine" chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyl-3,3,3-trifluoropropan-1-amine, a fluorinated secondary amine, holds potential interest in medicinal chemistry and drug discovery due to the unique properties conferred by the trifluoromethyl group. This document provides a comprehensive overview of its known chemical and physical properties, outlines plausible synthetic methodologies based on established chemical principles, and discusses the current landscape of its biological activity, which remains an area ripe for exploration. The information is presented to support further research and development efforts involving this compound.
Chemical and Physical Properties
Precise experimental data for N-Benzyl-3,3,3-trifluoropropan-1-amine is not extensively documented in publicly available literature. However, based on its structure and data from chemical suppliers and predictive models, the following properties can be summarized.
Table 1: Chemical and Physical Properties of N-Benzyl-3,3,3-trifluoropropan-1-amine
| Property | Value | Source |
| IUPAC Name | N-benzyl-3,3,3-trifluoro-1-propanamine | Sigma-Aldrich |
| CAS Number | 756469-34-8 | Sigma-Aldrich |
| Molecular Formula | C₁₀H₁₂F₃N | PubChem[1] |
| Molecular Weight | 203.21 g/mol | Sigma-Aldrich |
| Predicted XlogP | 2.8 | PubChem[1] |
| Monoisotopic Mass | 203.09218 Da | PubChem[1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Note: The absence of experimentally determined physical constants such as melting point, boiling point, density, and solubility highlights a significant data gap for this compound. These properties are crucial for experimental design, including reaction setup, purification, and formulation.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway 1: Reductive Amination
This is a widely used method for the formation of amines from a carbonyl compound and an amine. In this case, 3,3,3-trifluoropropanal would react with benzylamine in the presence of a reducing agent.
Reaction:
Conceptual Experimental Protocol:
-
Imine Formation: To a solution of 3,3,3-trifluoropropanal (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or dichloroethane) is added benzylamine (1.0-1.2 eq). The reaction mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The progress of this step can be monitored by techniques such as TLC or NMR.
-
Reduction: Upon formation of the imine, a reducing agent is added to the mixture. Common choices for reductive amination include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent will depend on the reaction conditions and the stability of the reactants. For instance, sodium triacetoxyborohydride is often preferred for its mildness and tolerance to a wider range of functional groups.
-
Work-up and Purification: After the reaction is complete, the mixture is quenched, typically with water or a dilute aqueous acid. The product is then extracted into an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure N-Benzyl-3,3,3-trifluoropropan-1-amine.
Logical Workflow for Reductive Amination:
Proposed Synthetic Pathway 2: N-Alkylation
This method involves the reaction of a primary amine with an alkyl halide. Here, 3,3,3-trifluoropropan-1-amine would be reacted with a benzyl halide (e.g., benzyl bromide).
Reaction:
Conceptual Experimental Protocol:
-
Reaction Setup: 3,3,3-Trifluoropropan-1-amine (1.0 eq) is dissolved in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). A base (e.g., potassium carbonate or triethylamine, typically 2-3 eq) is added to the solution to act as a proton scavenger.
-
Alkylation: Benzyl bromide (1.0-1.2 eq) is added to the reaction mixture, which is then typically heated to facilitate the reaction. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic base. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove any remaining salts. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
Logical Workflow for N-Alkylation:
